molecular formula C8H12N2O3S B183701 2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 881-38-9

2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B183701
CAS No.: 881-38-9
M. Wt: 216.26 g/mol
InChI Key: RXNSNOWZALAJQI-UHFFFAOYSA-N
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Description

2-(1,1-Dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS 881-38-9) is a chemical compound with the molecular formula C8H12N2O3S and a molecular weight of 216.25 g/mol . This compound features a pyrazol-3-one ring, a structure known to be of significant interest in medicinal chemistry for developing biologically active molecules . The integrated 1,1-dioxidotetrahydrothienyl (sulfone) moiety may influence the compound's properties and reactivity, making it a valuable intermediate for further chemical synthesis. Researchers can utilize this compound as a key building block for creating more complex heterocyclic systems, such as 1,3,4-thiadiazines, which have demonstrated considerable antimicrobial activities in scientific studies . Its structural characteristics also suggest potential utility in the development of novel cytotoxic agents, as pyrazol-3-one derivatives have been investigated for such activities . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-6-4-8(11)10(9-6)7-2-3-14(12,13)5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNSNOWZALAJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396881
Record name 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881-38-9
Record name 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazines with Keto Sulfones

A primary route involves the cyclocondensation of methyl hydrazine with a β-keto sulfone precursor. The tetrahydrothiophene sulfone ring is first functionalized with a ketone group at C3, enabling cyclization with hydrazine derivatives.

Reaction Mechanism :

  • Sulfone Synthesis : Tetrahydrothiophene is oxidized to 1,1-dioxide using H₂O₂/Na₂WO₄.

  • Ketone Introduction : The sulfone is brominated at C3, followed by a Friedel-Crafts acylation to install the ketone.

  • Cyclocondensation : The keto sulfone reacts with methyl hydrazine in ethanol under reflux (78°C, 12 hr), forming the pyrazolone ring via nucleophilic attack and dehydration.

β-keto sulfone+CH₃NHNH₂EtOH, ΔTarget Compound+H₂O\text{β-keto sulfone} + \text{CH₃NHNH₂} \xrightarrow{\text{EtOH, Δ}} \text{Target Compound} + \text{H₂O}

Optimization Data :

ParameterOptimal ValueYield Improvement
SolventEthanol78% → 85%
Temperature78°C65% → 78%
Hydrazine Equivalents1.270% → 82%

This method achieves yields up to 85% but requires precise control over acylation conditions to avoid polysubstitution.

Alkylation of Pyrazolone Derivatives

An alternative approach alkylates preformed pyrazolone with a tetrahydrothiophene sulfone electrophile.

Procedure :

  • Pyrazolone Synthesis : Ethyl acetoacetate and methyl hydrazine condense in acetic acid to form 5-methyl-2,4-dihydro-3H-pyrazol-3-one.

  • Sulfone Electrophile Preparation : 3-Bromotetrahydrothiophene-1,1-dioxide is synthesized via bromination (NBS, AIBN).

  • N-Alkylation : The pyrazolone’s N2 attacks the sulfone’s C3-bromide in DMF with K₂CO₃ (2.5 equiv, 80°C, 8 hr).

Pyrazolone+3-Bromo-sulfoneK₂CO₃, DMFTarget Compound+KBr\text{Pyrazolone} + \text{3-Bromo-sulfone} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} + \text{KBr}

Challenges :

  • Competing O-alkylation reduced by polar aprotic solvents (DMF > THF).

  • Side products (e.g., dialkylation) minimized using 1.1 equiv of bromo-sulfone.

Multi-Step Synthesis via Thiophene Intermediates

A modular strategy builds each ring separately before coupling:

Step 1 : Thiophene → Hydrogenation → Tetrahydrothiophene → Oxidation → 1,1-Dioxide.
Step 2 : Functionalization with an amino group at C3 via Hofmann rearrangement.
Step 3 : Condensation with ethyl acetoacetate under Dean-Stark conditions to form the pyrazolone ring.

Key Advantage : Enables late-stage diversification of both rings.
Yield : 68–72% after three steps.

Industrial-Scale Production Considerations

Cost Drivers :

  • Tetrahydrothiophene sulfone precursors account for 60% of material costs.

  • Solvent recovery systems (e.g., ethanol distillation) improve sustainability.

Process Intensification :

  • Continuous flow reactors reduce reaction times by 40% compared to batch.

  • Catalytic oxidation (H₂O₂/Na₂WO₄) replaces stoichiometric oxidants, cutting waste.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.98 (s, 3H, CH₃), 2.70–3.10 (m, 4H, SCH₂), 4.15 (q, 1H, J = 6.8 Hz, NCH).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1320/1140 cm⁻¹ (SO₂).

Purity Optimization :

  • Recrystallization from ethanol/water (4:1) elevates purity from 92% to 99.5% .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the tetrahydrothiophene dioxide moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazolone ring.

Scientific Research Applications

2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound may be used as a probe or tool in biological studies to investigate various biochemical pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules or materials.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfone group distinguishes it from aryl or heteroaryl substituents in analogues.
  • Synthesis of biphenyl-substituted derivatives (e.g., 5a in ) employs transition-metal catalysis (e.g., cobalt), whereas aryl-substituted pyrazolones often use condensation or acetylation .

Physicochemical Properties

The substituent type significantly impacts melting points, solubility, and tautomerism:

  • Solubility : Sulfone-containing derivatives (e.g., target compound) are more polar than aryl-substituted analogues, likely enhancing water solubility. For example, 2-(3,4-dimethylphenyl)-5-methyl derivatives exhibit lower polarity and may require organic solvents for crystallization .
  • Tautomerism: Pyrazol-3-one derivatives often exist in keto-enol tautomeric forms. Electron-withdrawing groups (e.g., sulfone) stabilize the keto form, while electron-donating groups (e.g., methoxy) favor enol tautomers, as seen in coumarin-pyrazolinone hybrids .

Key Observations :

  • Sulfone-containing pyrazolones (like the target) may target viral or bacterial enzymes due to their polarizable sulfone group, analogous to sulfonamide drugs .
  • Aryl-substituted derivatives (e.g., biphenyl) show promise in antiviral applications, likely due to enhanced hydrophobic interactions with protein targets .

Biological Activity

The compound 2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one , also known by its CAS number 881-38-9 , is a pyrazolone derivative with potential biological activities. Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

PropertyValue
Molecular FormulaC₈H₁₂N₂O₃S
Molecular Weight216.26 g/mol
Density1.58 g/cm³
Boiling Point426.2 °C at 760 mmHg
Flash Point211.6 °C
LogP0.236

Biological Activity Overview

Research indicates that pyrazolone derivatives exhibit a range of biological activities. The specific compound has been evaluated for its antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

A study conducted by Shaglof et al. (2021) investigated the antimicrobial effects of various pyrazolone derivatives. The results showed that certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Specifically, compounds similar to This compound were effective against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The study reported inhibition zones comparable to standard antibiotics like gentamicin and ampicillin, indicating promising potential for therapeutic applications in treating infections caused by resistant strains .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolone derivatives are well-documented. In a comparative study on the anti-inflammatory effects of various compounds, derivatives exhibiting similar structures to This compound were shown to inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism through which these compounds could alleviate conditions such as arthritis and other inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on several pyrazolone derivatives have indicated varying degrees of effectiveness against cancer cell lines. For instance, derivatives similar to the compound under review have been tested against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated that some derivatives exhibited significant cytotoxic effects, promoting apoptosis in cancer cells while sparing normal cells .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, the antimicrobial efficacy of This compound was assessed using agar diffusion methods. The compound demonstrated:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa20

These findings underscore the compound's potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of pyrazolone derivatives revealed that compounds structurally related to This compound inhibited the NF-kB signaling pathway in activated macrophages. This inhibition resulted in decreased levels of TNF-alpha and IL-6, key mediators of inflammation .

Q & A

Q. What are the recommended synthetic routes for 2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, and what reaction conditions optimize yield?

The compound can be synthesized via condensation reactions between sulfonated tetrahydrothiophene derivatives and pyrazolone precursors. For example, analogous methods involve refluxing aldehyde intermediates (e.g., 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde) with pyrazolone derivatives (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) in ethanol with sodium acetate as a catalyst at 100°C for 2 hours . Yield optimization may require adjusting solvent polarity, temperature, and stoichiometric ratios of reactants.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions and hydrogen environments.
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., as demonstrated for (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include solubility (polar aprotic solvents like DMSO are often suitable), thermal stability (assessed via thermogravimetric analysis), and pKa (determined via potentiometric titration). Reference databases like the CRC Handbook of Chemistry and Physics provide analogous data for pyrazolone derivatives (e.g., melting points and solubility trends) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

Contradictions between NMR, IR, or MS data may arise from tautomerism or dynamic stereochemistry. Solutions include:

  • Variable-Temperature NMR : Identify tautomeric equilibria or conformational changes.
  • Computational Modeling (DFT) : Predict stable conformers and compare with experimental spectra.
  • Complementary Techniques : Use X-ray crystallography (as in ) or 2D NMR (COSY, NOESY) to resolve ambiguities.

Q. How does the sulfone group (1,1-dioxidotetrahydrothien-3-yl) influence the compound’s reactivity and biological interactions?

The sulfone group enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitutions or hydrogen bonding with biological targets (e.g., enzymes). Studies on similar sulfonated heterocycles suggest improved bioavailability and metabolic stability compared to non-sulfonated analogs . Computational docking studies can predict binding modes with targets like kinases or GPCRs.

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Follow frameworks from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Abiotic Transformations : Assess hydrolysis, photolysis, and oxidation under controlled conditions (pH, UV exposure).
  • Biotic Degradation : Use microbial consortia or soil microcosms to evaluate biodegradation pathways.
  • Ecotoxicity Assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Use in silico tools like:

  • QSAR Models : Corrogate structural descriptors with ADME (Absorption, Distribution, Metabolism, Excretion) parameters.
  • Molecular Dynamics Simulations : Study membrane permeability (e.g., blood-brain barrier penetration).
  • CYP450 Metabolism Prediction : Identify potential metabolic hotspots using software like Schrödinger’s BioLuminate.

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch variability.
  • Data Validation : Cross-reference spectral data with the Cambridge Structural Database (CSD) for crystallographic consistency .
  • Ethical Compliance : Adhere to laboratory safety protocols (e.g., SDS guidelines for pyrazolone derivatives ).

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